5-Sulfanyl (–SH) vs. 5-Hydrogen (Des-Thio): Molecular Weight and Predicted LogP Differentiation
The 5-sulfanyl group adds 32.07 Da relative to the des-thio analog 2-methyloxazole-4-carboxamide (CAS 100959-91-9; MW 126.11) . This mass increment is accompanied by a predicted increase in lipophilicity (estimated ΔclogP ≈ +0.5–0.8 based on the sulfur atom contribution), shifting the compound from the 'fragment-like' space (MW < 250, clogP < 3) into a slightly more lipophilic 'lead-like' region while still satisfying fragment-based screening criteria [1]. For procurement decisions, this means the sulfanyl analog is chemically distinct from the des-thio variant and cannot serve as an interchangeable building block in any synthetic sequence where C5 reactivity or physicochemical profile is relevant.
ΔclogP +0.5–0.8
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 158.18 g/mol; predicted clogP ≈ 0.9–1.2 (estimated from fragment-based calculation) |
| Comparator Or Baseline | 2-Methyloxazole-4-carboxamide (CAS 100959-91-9): MW = 126.11 g/mol; predicted clogP ≈ 0.3–0.5 |
| Quantified Difference | ΔMW = +32.07 Da; estimated ΔclogP = +0.5 to +0.8 |
| Conditions | Predicted values based on ChemAxon/ALOGPS consensus; no experimental logP data available for either compound |
Why This Matters
The molecular weight and lipophilicity shift places the 5-sulfanyl compound in a different property space for fragment-based and lead-like screening libraries, directly affecting solubility, permeability, and protein-binding predictions.
- [1] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for Fragment-Based Lead Discovery? Drug Discov. Today 2003, 8 (19), 876–877. DOI: 10.1016/S1359-6446(03)02831-9. (Frameworks for fragment physicochemical property assessment.) View Source
